

Vilaprisan: A Preclinical Perspective on its Translational Relevance in Gynecology

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Compound of Interest

Compound Name: Vilaprisan

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A deep dive into the preclinical data of **Vilaprisan**, a highly potent and selective progesterone receptor modulator (SPRM), offers valuable insights for researchers and drug developers in the field of women's health. This guide provides a comparative analysis of **Vilaprisan**'s preclinical performance against other notable SPRMs, supported by experimental data and detailed methodologies, to assess its translational potential.

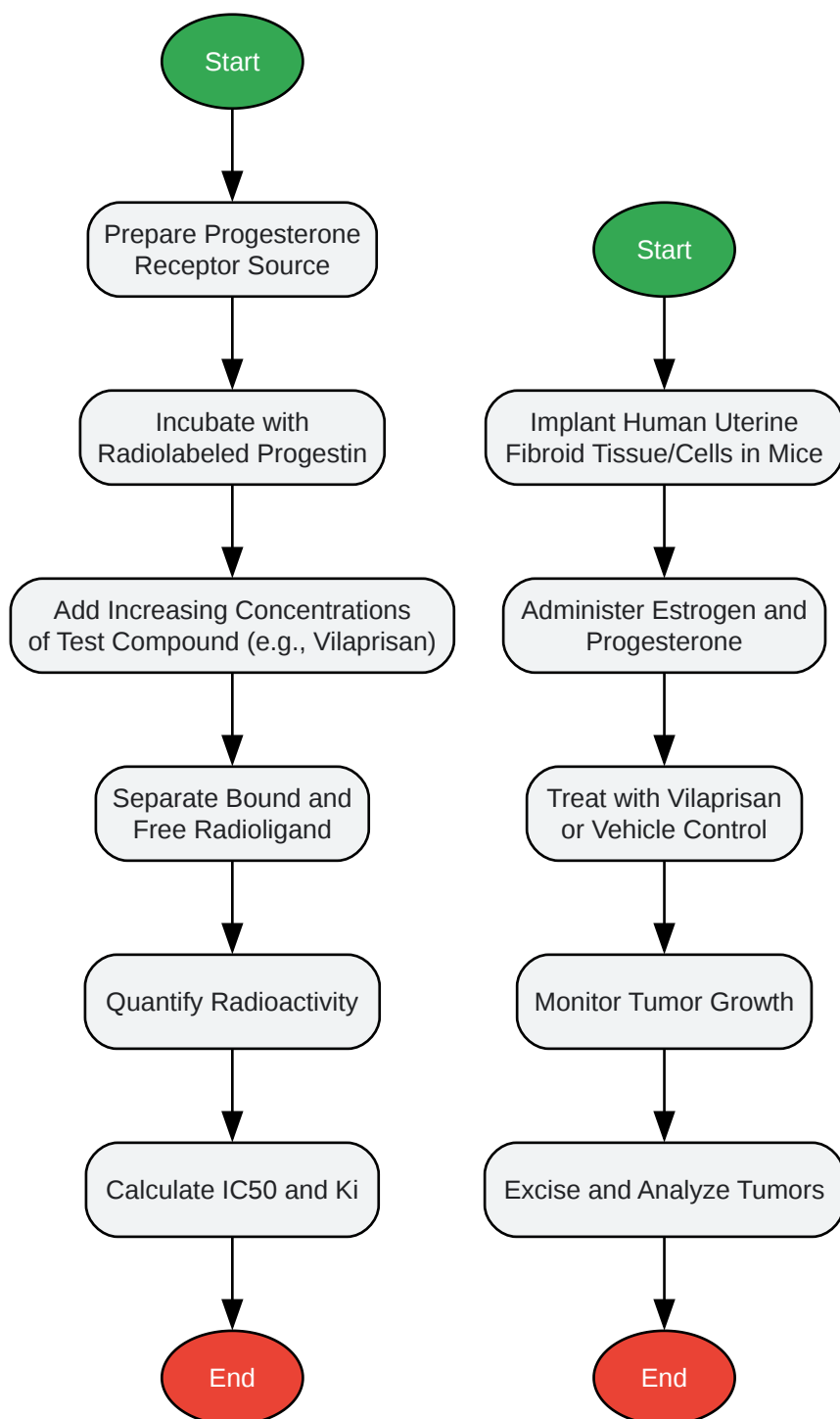
Vilaprisan emerged as a promising therapeutic candidate for progesterone-dependent gynecological disorders such as uterine fibroids and endometriosis. Its development, however, was halted due to adverse findings in long-term preclinical toxicology studies. Understanding the preclinical profile of **Vilaprisan** in comparison to other SPRMs like Ulipristal Acetate and Mifepristone is crucial for informing the future development of this class of drugs.

Mechanism of Action: A Potent and Selective Antagonist

Vilaprisan is a selective progesterone receptor modulator (SPRM) that exhibits potent antagonist activity at the progesterone receptor (PR) with no agonistic effects.^[1] It demonstrates high selectivity for the PR over other steroid receptors, including the glucocorticoid, mineralocorticoid, and androgen receptors.^[1] This high selectivity is a key characteristic of newer generation SPRMs, aiming to minimize off-target effects.

The mechanism of action of SPRMs involves binding to the progesterone receptor and modulating its activity in a tissue-specific manner. This can result in a range of effects from

agonistic to antagonistic, depending on the specific ligand, the target tissue, and the cellular context. In the case of uterine fibroids and endometriosis, the antagonistic action of SPRMs on the progesterone receptors in these tissues is thought to inhibit cell proliferation and reduce symptoms.



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References

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